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N-Nitrosoallylethanolamine - 91308-69-9

N-Nitrosoallylethanolamine

Catalog Number: EVT-14505920
CAS Number: 91308-69-9
Molecular Formula: C5H10N2O2
Molecular Weight: 130.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Nitrosoallylethanolamine is a member of the nitrosamine family, which are organic compounds formed by the reaction of nitrous acid with secondary amines. This compound has garnered attention due to its potential implications in toxicology and cancer research, as many nitrosamines are known to be carcinogenic. N-Nitrosoallylethanolamine specifically arises from the nitrosation of allylethanolamine, a secondary amine, and is classified as a nitroso derivative.

Source and Classification

N-Nitrosoallylethanolamine is synthesized from allylethanolamine, which can be derived from various sources including the reaction of allyl halides with ethanolamine. The classification of this compound falls under the broader category of N-nitrosamines, which are characterized by the presence of a nitroso group (–N=O) attached to a nitrogen atom that is part of an amine structure.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-nitrosoallylethanolamine typically involves the reaction of allylethanolamine with nitrous acid or its derivatives, such as sodium nitrite in an acidic medium. A notable method for synthesizing various N-nitroso compounds, including N-nitrosoallylethanolamine, utilizes tert-butyl nitrite under solvent-free conditions. This approach has been shown to provide high yields and is advantageous due to its simplicity and efficiency compared to traditional methods involving sodium nitrite and hydrochloric acid .

The general reaction can be represented as follows:

Allylethanolamine+Nitrous AcidN Nitrosoallylethanolamine+Water\text{Allylethanolamine}+\text{Nitrous Acid}\rightarrow \text{N Nitrosoallylethanolamine}+\text{Water}

This reaction typically occurs at low temperatures to minimize decomposition and maximize yield.

Molecular Structure Analysis

Structure and Data

N-Nitrosoallylethanolamine has a molecular formula of C5H10N2OC_5H_{10}N_2O. The structure features a central nitrogen atom bonded to an allyl group (prop-2-enyl) and an ethanolamine moiety. The molecular structure can be visualized as follows:

  • Nitroso Group: The presence of the nitroso group introduces a planar configuration around the nitrogen atom due to resonance stabilization.
  • Bond Angles: The bond angles around the nitrogen atom are influenced by steric hindrance from both the allyl and ethanolamine groups.

The compound's molecular geometry plays a critical role in its reactivity and interaction with biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

N-Nitrosoallylethanolamine can undergo various chemical reactions typical for nitrosamines, including:

  • Decomposition: Under certain conditions, N-nitroso compounds can decompose to form reactive alkylating agents that can interact with DNA.
  • Electrophilic Reactions: The electrophilic nature of the nitroso group allows for reactions with nucleophiles, potentially leading to alkylation reactions.

These reactions are significant in understanding the compound's potential biological effects and mechanisms of action.

Mechanism of Action

Process and Data

The mechanism by which N-nitrosoallylethanolamine exerts its effects involves metabolic activation. In biological systems, this compound may undergo enzymatic reactions, particularly through cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can then alkylate DNA bases, resulting in mutations that may contribute to carcinogenesis .

The following pathway outlines this process:

  1. Hydroxylation: Initial hydroxylation by cytochrome P450.
  2. Formation of Alkylating Agents: Subsequent conversion into reactive diazonium species.
  3. DNA Interaction: Alkylation of DNA bases leading to potential mutations.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-Nitrosoallylethanolamine is characterized by specific physical properties:

  • Appearance: It is typically a pale yellow liquid.
  • Solubility: Soluble in organic solvents but less soluble in water due to its hydrophobic allyl group.
  • Boiling Point: The boiling point is generally higher than that of its precursor allylethanolamine due to the presence of the nitroso group.

Chemical properties include:

  • Stability: N-Nitroso compounds are often unstable and sensitive to heat and light.
  • Reactivity: Reactivity towards nucleophiles makes it significant in synthetic organic chemistry.
Applications

Scientific Uses

N-Nitrosoallylethanolamine is primarily used in research settings related to:

  • Toxicology Studies: Investigating the carcinogenic potential of nitrosamines.
  • Synthetic Chemistry: Serving as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Research: Understanding mechanisms of action related to drug metabolism and potential side effects associated with nitrosamines.

This compound exemplifies the need for careful handling due to its potential health risks while also providing valuable insights into chemical behavior relevant in various scientific fields.

Carcinogenic Mechanisms and Toxicological Pathways of N-Nitrosoallylethanolamine

Molecular Interactions with DNA Alkylation and Adduct Formation

N-Nitrosoallylethanolamine (NAE) exerts carcinogenicity primarily through metabolic activation into reactive electrophiles that form covalent DNA adducts. The allylethanolamine backbone undergoes cytochrome P450-mediated α-hydroxylation, generating unstable α-hydroxy intermediates. These decompose spontaneously to alkyldiazonium ions, which function as direct alkylating agents. The allyl group of NAE enables formation of propenyl adducts (e.g., O⁶-propenylguanine), characterized by enhanced stability compared to methyl adducts due to resonance stabilization of the carbocation intermediate [2] [5].

DNA alkylation occurs preferentially at nucleophilic sites:

  • O⁶-Guanine: Accounts for >75% of promutagenic lesions, inducing G→A transitions during replication due to mispairing with thymine [5] [6].
  • N7-Guanine: Predominant adduct by abundance but less mutagenic due to depurination leading to apurinic sites and strand breaks [5].
  • N3-Adenine: Contributes to A→G mutations and chromosomal instability [6].

Table 1: Major DNA Adducts Formed by N-Nitrosoallylethanolamine

Adduct TypeAlkyl GroupRelative Abundance (%)Mutagenic PotentialRepair Pathway
O⁶-AlkylguaninePropenyl15–20High (G→A)MGMT, BER
N7-AlkylguaninePropenyl60–70Low (depurination)BER, NER
N3-AlkyladeninePropenyl5–10Moderate (A→G)BER
O⁴-AlkylthyminePropenyl<5High (T→C)NER, MGMT

Adduct persistence correlates with tissue-specific carcinogenicity. The propenyl group in O⁶-propenylguanine impedes repair by O⁶-methylguanine-DNA methyltransferase (MGMT), allowing error-prone translesion synthesis to propagate mutations in oncogenes (e.g., KRAS) and tumor suppressors (e.g., TP53) [2] [5].

Role of Cytochrome P450 Enzymes in Metabolic Activation

NAE requires metabolic activation primarily by hepatic CYP450 isoforms to exert genotoxicity. CYP2E1 and CYP2A6 are the dominant catalysts, exhibiting distinct kinetics:

  • CYP2E1: High-affinity, low-capacity metabolism (Kₘ ≈ 15–50 μM) generating allyl diazohydroxide via α-hydroxylation adjacent to the nitroso group [1] [4].
  • CYP2A6: Low-affinity, high-capacity oxidation (Kₘ > 200 μM), primarily targeting the ethanolamine moiety to form glyoxal and acrolein derivatives [1].

Table 2: Enzymatic Parameters for N-Nitrosoallylethanolamine Metabolism

CYP IsoformKₘ (μM)Vₘₐₓ (pmol/min/pmol CYP)Primary Site of HydroxylationInhibitors
CYP2E118.2 ± 3.40.45 ± 0.08Allyl α-carbonDiethyldithiocarbamate
CYP2A6235 ± 411.92 ± 0.21Ethanolamine β-carbonPilocarpine, Methoxsalen
CYP1A2>5000.12 ± 0.03Minor pathwayα-Naphthoflavone

Coumarin competitively inhibits NAE activation (Kᵢ = 1.7 μM for CYP2A6), confirming its role in the ethanolamine oxidation pathway [1] [4]. Interindividual variability in CYP expression—modulated by genetic polymorphisms (e.g., CYP2A6 allelic variants) and inducers (e.g., ethanol)—dictates susceptibility to NAE-induced DNA damage. Recent evidence suggests processive oxidation: α-hydroxylated intermediates remain enzyme-bound and undergo secondary oxidation to nitrosamides (e.g., N-nitroso-2-hydroxyallylethanolamine), which exhibit extended half-lives (t₁/₂ ≈ 30 min vs. <1 min for α-hydroxynitrosamines) and diffuse to nuclear DNA [4].

Comparative Carcinogenicity Across Animal Models and Species Specificity

NAE displays marked species- and tissue-specific carcinogenicity, driven by interspecies differences in metabolism and DNA repair:

  • Rodents: Rats develop hepatocellular carcinomas (incidence: 65–89%) and esophageal tumors at doses >5 mg/kg/day, whereas mice exhibit predominant lung adenomas. Guinea pigs are resistant due to high hepatic MGMT activity and inefficient CYP2E1-mediated activation [1] [8].
  • Non-human primates: Limited data show pancreatic ductal hyperplasia at chronic low doses (0.1 mg/kg/day), reflecting metabolic similarities to humans in CYP2A6 expression [8].

Tumor profiles correlate with tissue-specific adduct retention:

  • Liver: O⁶-propenylguanine persists >72 hours in rat hepatocytes vs. <24 hours in primates.
  • Esophagus: High adduct levels in rats linked to esophageal CYP2E1 expression and low MGMT activity.

Metabolite profiling reveals species-dependent pathways:

  • Rats: Predominant allyl oxidation → urinary mercapturic acids (NAc-Propenyl-Cys).
  • Primates: Ethanolamine oxidation → urinary N-nitrososarcosine and formaldehyde [1] [8].

Epigenetic Modulation and Long-Term Genomic Instability

Beyond direct DNA damage, NAE induces epigenetic alterations that amplify genomic instability:

  • DNA Hypermethylation: Chronic exposure reduces S-adenosylmethionine (SAM) pools by 40–60% via NNMT (nicotinamide N-methyltransferase) overexpression. This depletes methyl donors for DNMTs, causing global hypomethylation and site-specific CpG island hypermethylation in tumor suppressors (e.g., CDKN2A, MLH1) [3] [9].
  • Histone Modification: NAE metabolites inhibit histone demethylases (e.g., KDM4A/JMJD2A) by displacing α-ketoglutarate, increasing H3K9me3 repressive marks (up to 3.5-fold) and silencing DNA repair genes like MGMT and MLH1 [9].
  • MicroRNA Dysregulation: miR-34a and miR-126 are downregulated by promoter methylation, enhancing BCL2 and CRK oncogene expression [3].

These changes establish a self-perpetuating cycle: epigenetic silencing of DNA repair genes (e.g., MGMT, FANCD2) prolongs adduct persistence, increasing mutation rates in clones with pre-existing damage. Field cancerization effects manifest as secondary tumors independent of ongoing NAE exposure [3] [9].

Table 3: Epigenetic Targets of N-Nitrosoallylethanolamine Metabolites

Epigenetic MechanismTarget Gene/PathwayAlterationFunctional Consequence
DNA methylationCDKN2A/p16Hypermethylation (≥40%)Cell cycle dysregulation
MLH1Hypermethylation (≥35%)Microsatellite instability
Histone methylationH3K9me3Global increase (2.8-fold)Chromatin condensation
H3K4me3Global decrease (65%)Transcriptional repression
miRNA dysregulationmiR-34a promoterHypermethylationBCL2 overexpression → apoptosis evasion
miR-126Downregulation (4.2-fold)Enhanced VEGF signaling → angiogenesis

Compound Names Mentioned in Text:

  • N-Nitrosoallylethanolamine
  • O⁶-propenylguanine
  • N7-Alkylguanine
  • N3-Alkyladenine
  • O⁴-Alkylthymine
  • N-nitroso-2-hydroxyallylethanolamine
  • NAc-Propenyl-Cys
  • N-nitrososarcosine

Properties

CAS Number

91308-69-9

Product Name

N-Nitrosoallylethanolamine

IUPAC Name

N-(2-hydroxyethyl)-N-prop-2-enylnitrous amide

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

InChI

InChI=1S/C5H10N2O2/c1-2-3-7(6-9)4-5-8/h2,8H,1,3-5H2

InChI Key

ANASRAPCLNYZFM-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CCO)N=O

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